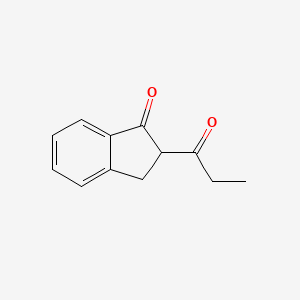
2-Propanoyl-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanoyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol It is a derivative of 2,3-dihydro-1H-inden-1-one, characterized by the presence of a propanoyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanoyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage . This method utilizes a catalytic system combining [Rh(COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand, which has been found to be optimal for these transformations. Various functional groups are tolerated under standard reaction conditions, making this method versatile.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic systems as mentioned above. The choice of catalysts and reaction conditions may vary depending on the desired yield and purity of the final product. The scalability of these methods allows for the efficient production of the compound for research and industrial applications.
化学反应分析
Types of Reactions
2-Propanoyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The propanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
2-Propanoyl-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Propanoyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity or receptor binding. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate the molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
1-Indanone: A structurally related compound with similar chemical properties.
2,3-Dihydro-1H-inden-1-one: The parent compound from which 2-Propanoyl-2,3-dihydro-1H-inden-1-one is derived.
Uniqueness
This compound is unique due to the presence of the propanoyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial purposes.
属性
分子式 |
C12H12O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC 名称 |
2-propanoyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H12O2/c1-2-11(13)10-7-8-5-3-4-6-9(8)12(10)14/h3-6,10H,2,7H2,1H3 |
InChI 键 |
RFFLRSHFPQVRHR-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1CC2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


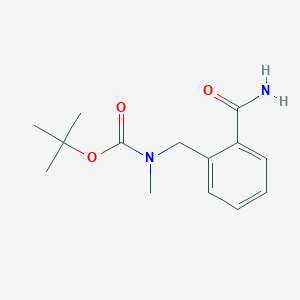
![7-Cyclopentyl-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13088782.png)
![1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13088786.png)
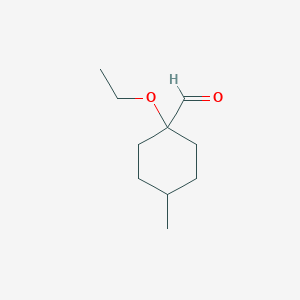


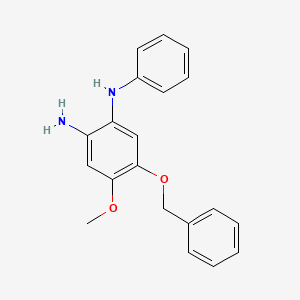
![N,N-Diethyl-3-[5-mercapto-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazol-3-yl]-benzenesulfonamide](/img/structure/B13088815.png)
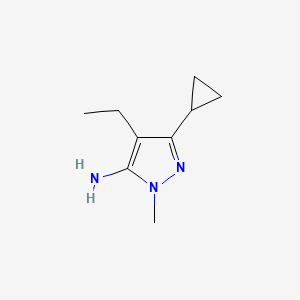
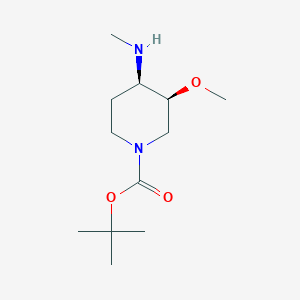
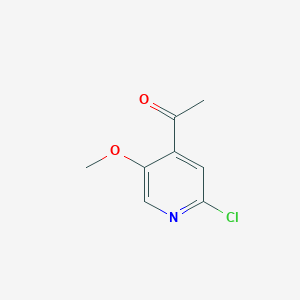

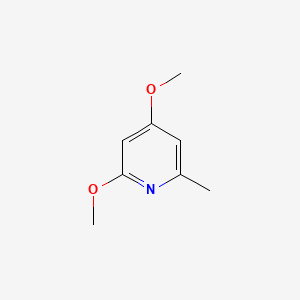
![4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088838.png)
